(R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate
Overview
Description
“®-(+)-Dimethyl-2,2’-dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylate” is a carboxylic acid derivative. Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .
Synthesis Analysis
The synthesis of carboxylic acid derivatives like “®-(+)-Dimethyl-2,2’-dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylate” can involve various methods. For instance, esters can be synthesized by an acid-catalyzed nucleophilic acyl substitution reaction of a carboxylic acid with an alcohol, a process called the Fischer esterification .Molecular Structure Analysis
The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis
Carboxylic acids and their derivatives undergo various chemical reactions. Many of the reactions of aldehydes and ketones start with the reaction between a Lewis base and the carbon atom at the positive end of the polar C=O bond to yield an unstable intermediate that subsequently undergoes one or more structural rearrangements to form the final product .Physical And Chemical Properties Analysis
Carboxylic acid molecules are polar due to the presence of two electronegative oxygen atoms in the carboxyl group . This makes them capable of forming hydrogen bonds, contributing to their relatively high boiling points .Scientific Research Applications
A method for synthesizing optically pure dimethyl 1,1'-binaphthalene-2,2'-dicarboxylate from 1,1'-binaphthalene-2,2'-diol was developed, indicating its importance in the preparation of optically pure compounds (Ohta, Ito, Inagaki, & Takaya, 1993).
The resolution of optical isomers of 1,1'-binaphthalene-2,2'-diyl hydrogen phosphate, providing a practical route to highly pure enantiomers of 2,2'-dihydroxy-1,1'-binaphthalene, demonstrates its significance in stereoisomer separation (Tamai, Park, Iizuka, Okamura, & Miyano, 1990).
The stereoselective synthesis of poly(2,3-dihydroxy-1,4-naphthylene) derivatives through asymmetric oxidative coupling polymerization of (R)- and (S)-3,3’-dihydroxy-2,2’-dimethoxy-1,1’-binaphthalene highlights its use in polymer chemistry (Habaue, Seko, Isonaga, Ajiro, & Okamoto, 2003).
The compound's role in oxidative coupling polymerization, particularly the preferential reaction of the (R)-monomer, underscores its potential in enantiomer-selective reactions (Habaue & Ishikawa, 2005).
Its application in copper-catalysed asymmetric 1,4-addition of organozinc compounds to linear aliphatic enones, further demonstrates its utility in asymmetric catalysis (Börner, Dennis, Sinn, & Woodward, 2001).
The preparation of axially chiral synthons for chiral dendrimer construction based on 2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylic acid highlights its application in dendrimer synthesis (Lelleck & Stibor, 1997).
Its use in the formation of Mn(II)-Binaphthalenyl Dicarboxylate Complexes, which form various frameworks, indicates its potential in material science and coordination chemistry (Gao, Jiang, Wu, Huang, Wei, & Hong, 2010).
Mechanism of Action
Future Directions
While specific future directions for “®-(+)-Dimethyl-2,2’-dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylate” are not mentioned in the search results, there is ongoing research in the field of carboxylic acids and their derivatives. For instance, carbohydrates, which are a type of carboxylic acid, are being explored for their potential in therapeutics .
properties
IUPAC Name |
methyl 3-hydroxy-4-(2-hydroxy-3-methoxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O6/c1-29-23(27)17-11-13-7-3-5-9-15(13)19(21(17)25)20-16-10-6-4-8-14(16)12-18(22(20)26)24(28)30-2/h3-12,25-26H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOGIYZPQMECLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=C1O)C3=C(C(=CC4=CC=CC=C43)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69678-00-8, 18531-91-4 | |
Record name | (S)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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